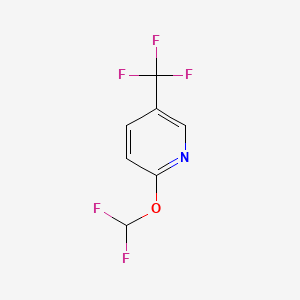

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylated pyridines are a class of compounds that have been widely used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The trifluoromethyl group plays an increasingly important role in these fields .

Synthesis Analysis

Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds . A base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates has also been developed .Molecular Structure Analysis

The molecular structure of trifluoromethylated pyridines typically includes a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific compound and the position of the trifluoromethyl group .Chemical Reactions Analysis

Trifluoromethylated pyridines can undergo various chemical reactions. For instance, they can participate in trifluoromethylation of carbon-centered radical intermediates . They can also react with N-acetylated 2-aminomalonates in a base-mediated reaction .Physical And Chemical Properties Analysis

Trifluoromethylated pyridines have unique physical and chemical properties that make them useful in various applications. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Application in Pharmaceuticals and Agrochemicals

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine and related compounds are extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals. A study by Zheng-xiong highlights the synthetic methods and applications of similar compounds, particularly in herbicides, indicating a significant role in the chemical industry (Li Zheng-xiong, 2004).

2. Spectroscopic and Optical Properties

The spectroscopic properties of related trifluoromethyl pyridines have been characterized using methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are vital for understanding the chemical behavior and potential applications in materials science (H. Vural & M. Kara, 2017).

3. Role in Ketone Synthesis

Compounds like 2-(trifluoromethylsulfonyloxy)pyridine have been used as reagents in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This demonstrates the versatility of trifluoromethyl pyridines in organic synthesis (T. Keumi et al., 1988).

4. Crystal Structure Analysis

The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals intricate hydrogen-bonding networks. Such studies are crucial for understanding the molecular interactions and designing new materials (N. Ye & J. Tanski, 2020).

5. Organic Synthesis Applications

Trifluoromethyl-substituted pyridines are useful in the displacement reactions for organic synthesis, demonstrating their utility in preparing a wide range of organic compounds (F. Cottet & M. Schlosser, 2002).

Safety And Hazards

Zukünftige Richtungen

The field of trifluoromethylation is rapidly advancing, with new methods and applications being developed . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of trifluoromethylated compounds .

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-5-2-1-4(3-13-5)7(10,11)12/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNNCWNERPLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744608 |

Source

|

| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |

CAS RN |

1214328-65-0 |

Source

|

| Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)